molecular formula C20H19Cl2NO2S B12673548 Benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, cyclohexyl ester CAS No. 135813-05-7

Benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, cyclohexyl ester

Cat. No.: B12673548
CAS No.: 135813-05-7
M. Wt: 408.3 g/mol
InChI Key: WYGWAASOIXQQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, cyclohexyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety, chloro substituents, and a cyclohexyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, cyclohexyl ester typically involves multiple steps:

    Formation of the benzoic acid derivative: The starting material, benzoic acid, is chlorinated to introduce the chloro substituents at the desired positions.

    Thioxomethylation: The chlorinated benzoic acid derivative is then reacted with a thioxomethylating agent to introduce the thioxomethyl group.

    Amination: The thioxomethylated compound undergoes amination with 2-chlorophenylamine to form the desired intermediate.

    Esterification: Finally, the intermediate is esterified with cyclohexanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro substituents or the thioxomethyl group, resulting in dechlorination or reduction to thiols.

    Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, dechlorinated derivatives

    Substitution: Amino, thiol, and alkoxy derivatives

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, cyclohexyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, methyl ester
  • Benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, ethyl ester
  • Benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, propyl ester

Uniqueness

The cyclohexyl ester group in benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, cyclohexyl ester imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its methyl, ethyl, and propyl ester analogs. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

135813-05-7

Molecular Formula

C20H19Cl2NO2S

Molecular Weight

408.3 g/mol

IUPAC Name

cyclohexyl 2-chloro-5-[(2-chlorobenzenecarbothioyl)amino]benzoate

InChI

InChI=1S/C20H19Cl2NO2S/c21-17-9-5-4-8-15(17)19(26)23-13-10-11-18(22)16(12-13)20(24)25-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,23,26)

InChI Key

WYGWAASOIXQQJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)NC(=S)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.